3-Methoxy-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
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Overview
Description
3-Methoxy-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine is an organic compound that features a boronic ester group. This compound is significant in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine typically involves the borylation of an appropriate precursor. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron in the presence of a base . The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The reagents and catalysts are often recycled to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between aryl or vinyl halides and boronic esters.
Oxidation: The boronic ester group can be oxidized to form phenols.
Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenolic derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
3-Methoxy-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine has several applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Intermediate in the synthesis of cholinergic drugs for treating gastrointestinal diseases.
Industry: Used in the production of organic electroluminescent devices and other advanced materials.
Mechanism of Action
The primary mechanism of action for 3-Methoxy-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This mechanism is crucial for the formation of biaryl compounds and other complex structures.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Uniqueness
3-Methoxy-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its methoxy and methyl groups provide additional sites for functionalization, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C14H22BNO3 |
---|---|
Molecular Weight |
263.14 g/mol |
IUPAC Name |
3-methoxy-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
InChI |
InChI=1S/C14H22BNO3/c1-9-11(17-6)8-7-10(12(9)16)15-18-13(2,3)14(4,5)19-15/h7-8H,16H2,1-6H3 |
InChI Key |
MHSRDDBIBUOMDO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)OC)C)N |
Origin of Product |
United States |
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